2-Amino-4-(propan-2-yl)cyclohexan-1-ol
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Overview
Description
2-Amino-4-(propan-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C₉H₁₉NO It is a cyclohexanol derivative featuring an amino group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(propan-2-yl)cyclohexan-1-ol typically involves the following steps:
Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a reaction with isopropylamine to form 4-(propan-2-yl)cyclohexanone.
Reduction: The ketone group in 4-(propan-2-yl)cyclohexanone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride, yielding 4-(propan-2-yl)cyclohexanol.
Amination: The hydroxyl group in 4-(propan-2-yl)cyclohexanol is then converted to an amino group through a reaction with ammonia or an amine source under suitable conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of catalytic hydrogenation for the reduction step.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Oxo-4-(propan-2-yl)cyclohexan-1-ol or 2-Carboxy-4-(propan-2-yl)cyclohexan-1-ol.
Reduction: 2-Alkyl-4-(propan-2-yl)cyclohexan-1-ol.
Substitution: Various substituted cyclohexanol derivatives depending on the substituent introduced.
Scientific Research Applications
2-Amino-4-(propan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the effects of cyclohexanol derivatives on biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Amino-4-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(propan-2-yl)cyclohexan-1-ol: A structural isomer with the amino group at a different position.
2-Amino-4-(methyl)cyclohexan-1-ol: A similar compound with a methyl group instead of an isopropyl group.
2-Amino-4-(propan-2-yl)cyclohexan-1-one: A ketone derivative of the compound.
Uniqueness
2-Amino-4-(propan-2-yl)cyclohexan-1-ol is unique due to the presence of both an amino group and an isopropyl group on the cyclohexanol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-Amino-4-(propan-2-yl)cyclohexan-1-ol, also known as 4-amino-1-(propan-2-yl)cyclohexan-1-ol, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features an amino group and a hydroxyl group attached to a cyclohexane ring, which contributes to its reactivity and interaction with biological systems. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and substitution reactions.
Chemical Reactions
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes | Potassium permanganate, Chromium trioxide |
Reduction | Can be reduced to form saturated amines | Catalytic hydrogenation |
Substitution | Amino group can participate in nucleophilic substitutions | Alkyl halides, Acyl chlorides |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various pathogens. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anticancer Effects : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism likely involves modulation of signaling pathways associated with cell proliferation and apoptosis.
- Enzyme Modulation : The compound's amino and hydroxyl groups enable it to interact with specific enzymes, potentially acting as an inhibitor or modulator. This interaction may lead to altered enzyme activity that can impact various biological processes.
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: Antimicrobial Activity
A study tested the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential for development as an antimicrobial agent.
Study 2: Anticancer Potential
In a cellular assay involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations (≥50 µM), indicating its potential as an anticancer therapeutic.
The biological activity of this compound is thought to involve several mechanisms:
- Hydrogen Bonding : The amino group allows for hydrogen bonding with target biomolecules, enhancing binding affinity and specificity.
- Enzyme Interaction : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular functions.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-amino-4-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-6(2)7-3-4-9(11)8(10)5-7/h6-9,11H,3-5,10H2,1-2H3 |
InChI Key |
JFLASBFEHGCZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(C(C1)N)O |
Origin of Product |
United States |
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